3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C13H8FN3O and its molecular weight is 241.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.06514005 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that belongs to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
- Molecular Formula : C14H10FN3O
- Molecular Weight : 255.25 g/mol
- CAS Number : 929338-53-4
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Case Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines. The compound exhibited IC50 values indicating moderate to high cytotoxicity against human cervical and colon adenocarcinoma cell lines .
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 9.27 |
CaCo-2 (Colon Adenocarcinoma) | 2.76 |
3T3-L1 (Mouse Embryo) | 12.8 |
Antimicrobial Activity
1,2,4-Oxadiazoles have also been reported to possess antimicrobial properties:
- Antibacterial and Antifungal : Various studies have shown that these compounds can inhibit the growth of both bacterial and fungal strains .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been explored:
- Mechanism : These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can be significantly influenced by their structural modifications. Key findings include:
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPIGDJATCAREO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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